molecular formula C19H28N4O2 B2562645 (2E)-4-(dimethylamino)-N-{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-N-methylbut-2-enamide CAS No. 2411333-32-7

(2E)-4-(dimethylamino)-N-{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-N-methylbut-2-enamide

Cat. No.: B2562645
CAS No.: 2411333-32-7
M. Wt: 344.459
InChI Key: CPKXPMQOKSLQBY-JXMROGBWSA-N
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Description

(2E)-4-(dimethylamino)-N-{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-N-methylbut-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, which is known for its biological activity, and a dimethylamino group, which can influence its chemical reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(dimethylamino)-N-{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-N-methylbut-2-enamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodiazole ring system, followed by the introduction of the dimethylamino group and the methoxyethyl side chain. The final step involves the formation of the enamide linkage under specific reaction conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(dimethylamino)-N-{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-N-methylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The dimethylamino group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzodiazole derivatives.

    Medicine: Potential use in drug development due to its biological activity.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-4-(dimethylamino)-N-{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-N-methylbut-2-enamide involves its interaction with specific molecular targets. The benzodiazole ring can bind to proteins or enzymes, altering their activity. The dimethylamino group may enhance the compound’s solubility and facilitate its transport across cell membranes. The methoxyethyl side chain can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-4-(dimethylamino)-N-{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-N-methylbut-2-enamide is unique due to its specific combination of functional groups and the presence of the benzodiazole ring, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-21(2)12-7-10-19(24)22(3)13-11-18-20-16-8-5-6-9-17(16)23(18)14-15-25-4/h5-10H,11-15H2,1-4H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKXPMQOKSLQBY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N(C)CCC1=NC2=CC=CC=C2N1CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N(C)CCC1=NC2=CC=CC=C2N1CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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